

# Application Notes and Protocols: AZD0095 Combination Therapy with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AZD0095** is a potent and highly selective inhibitor of the monocarboxylate transporter 4 (MCT4). In the tumor microenvironment, cancer cells exhibiting the Warburg effect rely on MCT4 to export lactate, a byproduct of aerobic glycolysis. This lactate efflux contributes to an acidic and immunosuppressive microenvironment, hindering the activity of anti-tumor immune cells. By inhibiting MCT4, **AZD0095** is designed to increase intracellular lactate in cancer cells, leading to cytotoxicity, and to reverse lactate-driven immunosuppression, thereby enhancing the efficacy of immunotherapies such as checkpoint inhibitors.

Preclinical studies have demonstrated that the combination of **AZD0095** with checkpoint inhibitors, including anti-PD-1 and anti-CTLA-4 antibodies, results in enhanced anti-tumor activity. This is attributed to an increase in tumor-infiltrating lymphocytes (TILs), particularly cytotoxic T cells, and a reduction in immunosuppressive myeloid cells within the tumor microenvironment. These application notes provide an overview of the preclinical data and detailed protocols for key experiments to evaluate the combination therapy of **AZD0095** with checkpoint inhibitors.

### **Data Presentation**

The following tables summarize the key quantitative data from preclinical studies of **AZD0095**.



Table 1: In Vitro Potency and Selectivity of AZD0095

| Parameter                                | Value      | Cell Line/Assay<br>Condition | Reference |
|------------------------------------------|------------|------------------------------|-----------|
| Potency                                  |            |                              |           |
| Cell plC50                               | 8.9        | Not specified                | [1]       |
| EC50                                     | 5 nM       | H358 cells (MCT4 binding)    | [1]       |
| Potency                                  | 1.3 nM     | Not specified                | [2]       |
| Cellular Activity                        | 1-3 nM     | Not specified                | [1][3]    |
| Selectivity                              |            |                              |           |
| MCT1 Selectivity                         | >1000-fold | Over MCT1                    | [1][2][3] |
| Toxicity                                 |            |                              |           |
| T cell<br>proliferation/survival<br>IC50 | > 10 μM    | In vitro T cell assays       | [1][3]    |

Table 2: In Vivo Dosing for Combination Therapy Studies

| Agent    | Dose         | Dosing<br>Schedule         | Mouse Model                           | Reference |
|----------|--------------|----------------------------|---------------------------------------|-----------|
| AZD0095  | 10-100 mg/kg | Twice daily<br>(BID), oral | MC-38 and<br>EMT6 (MCT1<br>knock-out) | [1][3]    |
| α-PD-1   | 10 mg/kg     | 3 times per week           | MC-38 and<br>EMT6 (MCT1<br>knock-out) | [1][3]    |
| α-CTLA-4 | 10 mg/kg     | 3 times per week           | MC-38 and<br>EMT6 (MCT1<br>knock-out) | [1][3]    |



## **Signaling Pathways and Experimental Workflows**



Click to download full resolution via product page

Figure 1: AZD0095 Mechanism of Action.





Click to download full resolution via product page

Figure 2: Preclinical Evaluation Workflow.

# Experimental Protocols In Vitro Assays

1. Lactate Efflux Assay

This protocol is adapted from the supplementary information of Goldberg et al., J Med Chem 2023.



| • | Cell Lines: Cancer cell lines with known MCT4 expression (e.g., H358 lun | าg |
|---|--------------------------------------------------------------------------|----|
|   | adenocarcinoma).                                                         |    |

- Reagents:
  - AZD0095
  - Cell culture medium (e.g., RPMI-1640)
  - Lactate assay kit
- Protocol:
  - Seed cells in a multi-well plate and allow them to adhere overnight.
  - Wash the cells and replace the medium with a low-glucose medium to stimulate glycolysis.
  - Treat the cells with a dose range of AZD0095 or vehicle control.
  - Incubate for a defined period (e.g., 2-4 hours).
  - Collect the supernatant to measure extracellular lactate concentration using a lactate assay kit.
  - Normalize the lactate concentration to the cell number or protein content in each well.
  - Calculate the IC50 of AZD0095 for lactate efflux inhibition.
- 2. T Cell Proliferation Assay
- Cells: Human or mouse T cells (e.g., from peripheral blood mononuclear cells or splenocytes).
- Reagents:
  - AZD0095
  - Lactic acid



- T cell activation reagents (e.g., anti-CD3/CD28 antibodies)
- Cell proliferation dye (e.g., CFSE) or reagent (e.g., BrdU)
- Protocol:
  - Isolate T cells and label them with a proliferation dye if applicable.
  - Culture T cells in the presence or absence of a range of concentrations of lactic acid to establish immunosuppressive conditions.
  - To these cultures, add a dose range of AZD0095 or vehicle control.
  - Stimulate T cell proliferation with anti-CD3/CD28 antibodies.
  - Incubate for 3-5 days.
  - Measure T cell proliferation by flow cytometry (for dye dilution) or using a plate reader (for colorimetric assays). This will assess the ability of AZD0095 to reverse lactate-induced suppression of T cell proliferation.

#### In Vivo Studies

- 1. Syngeneic Mouse Models
- Animal Models: C57BL/6 mice for the MC-38 colon adenocarcinoma model. For studies specifically investigating the role of MCT4 in the absence of MCT1, EMT6 breast cancer cells with MCT1 knockout can be used in an appropriate mouse strain.
- Tumor Implantation:
  - Culture MC-38 or EMT6 (MCT1 knock-out) cells to ~80% confluency.
  - Harvest and resuspend the cells in a sterile solution (e.g., PBS or Matrigel).
  - Subcutaneously inject an appropriate number of cells (e.g., 1 x 10<sup>6</sup>) into the flank of the mice.
- Treatment Schedule:



- Allow tumors to reach a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Randomize mice into treatment groups (e.g., Vehicle, AZD0095 alone, checkpoint inhibitor alone, combination).
- Administer AZD0095 orally, twice daily, at the desired dose.
- Administer the checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4) intraperitoneally, three times a week.
- Monitor tumor growth by caliper measurements at regular intervals.
- Monitor animal body weight and overall health.
- Endpoint Analysis:
  - Continue treatment and monitoring until tumors reach a predetermined endpoint or for a specified duration.
  - At the end of the study, tumors can be harvested for further analysis (e.g., flow cytometry).
  - For survival studies, monitor animals until the defined endpoint.
- 2. Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
- Sample Preparation:
  - Excise tumors and mechanically dissociate them.
  - Digest the tumor tissue with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
  - Filter the cell suspension to remove debris.
  - (Optional) Perform red blood cell lysis.
- Antibody Staining:
  - Stain the single-cell suspension with a viability dye.



- Block Fc receptors to prevent non-specific antibody binding.
- Stain with a panel of fluorescently conjugated antibodies to identify immune cell populations. A recommended panel for T cells and myeloid cells in the MC-38 model includes:
  - T Cells: CD45, CD3, CD4, CD8, FoxP3 (for regulatory T cells), and activation/exhaustion markers like PD-1, TIM-3, LAG-3.
  - Myeloid Cells: CD45, CD11b, Ly6G, Ly6C, F4/80, and markers for M1/M2 macrophage polarization.
- Data Acquisition and Analysis:
  - Acquire the stained samples on a flow cytometer.
  - Analyze the data to quantify the proportions and activation status of different immune cell subsets within the tumor microenvironment.

### Conclusion

The combination of the MCT4 inhibitor **AZD0095** with checkpoint inhibitors presents a promising therapeutic strategy to overcome the immunosuppressive tumor microenvironment and enhance anti-tumor immunity. The provided protocols offer a framework for the preclinical evaluation of this combination therapy, enabling researchers to investigate its efficacy and mechanism of action in relevant cancer models. Further investigation into optimal dosing schedules and the identification of predictive biomarkers will be crucial for the clinical translation of this approach.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: AZD0095 Combination Therapy with Checkpoint Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854968#azd0095-combination-therapy-with-checkpoint-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com